Slow-Binding Inhibition Kinetics vs Tunicamycin
Liposidomycin B is not just a potent inhibitor but is differentiated by its kinetic mechanism. In a direct head-to-head enzymatic study on solubilized *E. coli* MraY, Liposidomycin B was characterized as a slow-binding inhibitor with an inhibition constant (Ki) of 80 ± 15 nM. This contrasts sharply with tunicamycin, which exhibited a standard reversible, non-competitive inhibition with a 6.8-fold weaker Ki of 550 ± 100 nM . The slow-binding nature indicates a unique, time-dependent conformational step in inhibitor binding.
| Evidence Dimension | MraY enzyme inhibition constant (Ki) and inhibition mode |
|---|---|
| Target Compound Data | Ki = 80 ± 15 nM (slow-binding, competitive with lipid substrate C55-P) |
| Comparator Or Baseline | Tunicamycin: Ki = 550 ± 100 nM (reversible, non-competitive with lipid substrate) |
| Quantified Difference | Liposidomycin B has 6.8-fold higher target affinity than tunicamycin. |
| Conditions | Continuous fluorescence-based assay using solubilized *Escherichia coli* MraY with dansyl-UDPMurNAc-pentapeptide fluorescent substrate analog. |
Why This Matters
The distinct slow-binding mechanism and higher affinity for the lipid substrate binding site provide a unique tool for studying MraY's conformational dynamics, which is not achievable with the reversible, non-competitive inhibitor tunicamycin.
- [1] Brandish PE, Kimura K, Inukai M, Southgate R, Lonsdale JT, Bugg TD. Modes of action of tunicamycin, liposidomycin B, and mureidomycin A: inhibition of phospho-N-acetylmuramyl-pentapeptide translocase from Escherichia coli. Antimicrob Agents Chemother. 1996 Jul;40(7):1640-4. View Source
